

(S)-1-N-Boc-3-cyanopiperidine molecular weight and formula

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Compound of Interest

Compound Name: (S)-1-N-Boc-3-cyanopiperidine

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Technical Guide: (S)-1-N-Boc-3-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-N-Boc-3-cyanopiperidine**, a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutics. This document details its physicochemical properties, proposes a detailed synthetic protocol, and outlines common analytical methods for its characterization.

Core Molecular Data

(S)-1-N-Boc-3-cyanopiperidine is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group, featuring a cyano moiety at the 3-position. This specific stereoisomer is crucial for creating enantiomerically pure final compounds.

Identifier	Value	Source
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	210.27 g/mol	[1] [2] [3]
CAS Number	915226-39-0	[1]
IUPAC Name	tert-butyl (3S)-3-cyanopiperidine-1-carboxylate	[1]

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for **(S)-1-N-Boc-3-cyanopiperidine** is provided below.

Property	Value	Source
Appearance	Solid / Powder	
Purity	≥97%	[1]
Boiling Point	325.3°C at 760 mmHg	[1]
Density	1.07 g/cm ³	[1]
InChI Key	UEFZTXGFHKPSFS- SECBINFHSA-N	[1]

Proposed Experimental Protocol: Synthesis of (S)-1-N-Boc-3-cyanopiperidine

While specific literature on the direct synthesis of **(S)-1-N-Boc-3-cyanopiperidine** is not readily available, a plausible and efficient two-step synthesis can be proposed starting from the commercially available (S)-1-N-Boc-3-hydroxypiperidine. This involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt.

Step 1: Tosylation of (S)-1-N-Boc-3-hydroxypiperidine

- **Reaction Setup:** To a stirred solution of (S)-1-N-Boc-3-hydroxypiperidine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (1.5 equivalents).
- **Addition of Tosyl Chloride:** Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated product.

Step 2: Cyanation of (S)-1-N-Boc-3-tosyloxypiperidine

- **Reaction Setup:** Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
- **Addition of Cyanide:** Add sodium cyanide (1.5 equivalents) to the solution.
- **Heating:** Heat the reaction mixture to 60-80°C and stir for 8-12 hours. Monitor the reaction by TLC.
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **(S)-1-N-Boc-3-cyanopiperidine**.

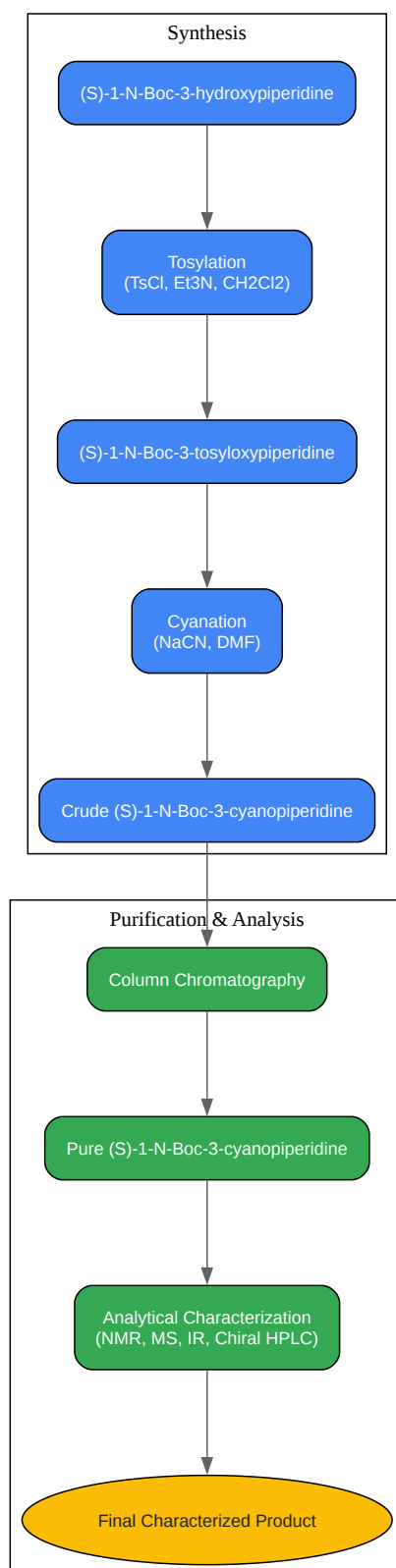
Analytical Characterization

The identity and purity of the synthesized **(S)-1-N-Boc-3-cyanopiperidine** should be confirmed using a combination of the following analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation and confirmation of the desired product.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound.
- **Infrared (IR) Spectroscopy:** To identify the presence of key functional groups, particularly the nitrile ($\text{C}\equiv\text{N}$) stretch.
- **Chiral High-Performance Liquid Chromatography (HPLC):** To determine the enantiomeric purity of the final product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.



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Caption: Synthetic and analytical workflow for **(S)-1-N-Boc-3-cyanopiperidine**.

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